Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group, a tert-butylphenoxy group, and a dioxoisoindole carboxylate moiety. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, including condensation, alkylation, and esterification reactions. One common method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings to introduce the tert-butyl group . The reaction conditions often require the use of catalysts such as ferric chloride and solvents like ethylene dichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in industrial applications.
4-tert-Butylphenol: Used as an intermediate in the synthesis of other chemicals and materials.
2-tert-Butyl-4-methoxyphenol: Utilized as a polymerization inhibitor and antioxidant.
Uniqueness
Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, reactivity, and potential biological activity make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C29H29NO5 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C29H29NO5/c1-5-6-17-34-28(33)19-7-16-24-25(18-19)27(32)30(26(24)31)21-10-14-23(15-11-21)35-22-12-8-20(9-13-22)29(2,3)4/h7-16,18H,5-6,17H2,1-4H3 |
InChI Key |
DQMGHMCINNKCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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